2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide
Overview
Description
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide is an organic compound with the molecular formula C11H12ClNO2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide typically involves the reaction of 2,3-dihydro-1-benzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound’s derivatives are studied for their potential antimicrobial, anticancer, and anti-inflammatory activities.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
These compounds share the benzofuran core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(14)13-7-9-5-8-3-1-2-4-10(8)15-9/h1-4,9H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSQTKIVKMQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182992-49-9 | |
Record name | 2-chloro-N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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